molecular formula C20H22BrNO4 B8524051 5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid

5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid

Cat. No. B8524051
M. Wt: 420.3 g/mol
InChI Key: ILPIYLXAQVWGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid is a useful research compound. Its molecular formula is C20H22BrNO4 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

5-[4-bromo-2-formyl-N-[(4-methoxyphenyl)methyl]anilino]pentanoic acid

InChI

InChI=1S/C20H22BrNO4/c1-26-18-8-5-15(6-9-18)13-22(11-3-2-4-20(24)25)19-10-7-17(21)12-16(19)14-23/h5-10,12,14H,2-4,11,13H2,1H3,(H,24,25)

InChI Key

ILPIYLXAQVWGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CCCCC(=O)O)C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1-(4-methoxybenzyl)piperidin-2-one (50.0 g) was added aqueous 4N sodium hydroxide solution (228 ml) and then the mixture was refluxed for a day. The mixture was cooled to 0° C. and concentrated hydrochloric acid (76 ml) was added thereto. The mixture was neutralized. Then, after adding sodium carbonate (53.8 g) and dimethyl sulfoxide (600 ml), 5-bromo-2-fluorobenzaldehyde (38.6 g) was added dropwise at 135° C. to the mixture. After refluxing for 5 hours, the mixture was neutralized with 3N hydrochloric acid at 0° C., and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, after which it was dried with magnesium sulfate. The solvent was distilled off under reduced pressure to give 5-((4-bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid (77.2 g) as a brown oily material.
Quantity
50 g
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reactant
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228 mL
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76 mL
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53.8 g
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38.6 g
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reactant
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600 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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